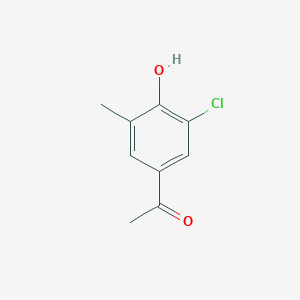

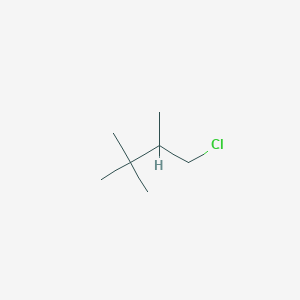

1-(3-Chloro-4-hydroxy-5-methylphenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 1-(3-Chloro-4-hydroxy-5-methylphenyl)ethanone, is a chlorinated aromatic ketone with potential relevance in various chemical and pharmaceutical applications. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds that can help infer the properties and reactivity of this compound.

Synthesis Analysis

The synthesis of related compounds often involves multi-step procedures, as seen in the synthesis of enantiomerically pure diarylethanes, which includes a key step of resolution by crystallization . Similarly, the preparation of a homologous series of (3-alkoxymethyl-4-hydroxyphenyl)ethanones involves the reaction of a chloromethyl precursor with alcohols . These methods suggest that the synthesis of this compound could potentially be achieved through analogous strategies, possibly involving chlorination, hydroxylation, and acylation steps.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various spectroscopic techniques and computational methods. For instance, the vibrational spectra and molecular docking studies of a pyrazole derivative provide insights into the electronic properties and potential biological activity . X-ray crystallography has been used to determine the absolute configurations of enantiomerically pure compounds . These techniques could be applied to this compound to elucidate its structure and stereochemistry.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various contexts. For example, the condensation of a chlorophenyl ethanone with N,N-dimethylformamide dimethyl acetal leads to heterocyclization, yielding isoflavones and other heterocycles . This suggests that this compound could also undergo condensation reactions to form diverse heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been characterized using different techniques. The crystal structure of a hydroxyphenyl ethanone derivative revealed intramolecular hydrogen bonding and (\pi-\pi) stacking interactions, which are crucial for the stability of the crystal lattice . The polymorphism and phase transitions of another derivative have been studied through crystallography, thermal analysis, and Raman spectroscopy . These studies provide a foundation for understanding the potential physical and chemical properties of this compound, such as its melting point, solubility, and crystalline behavior.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

1-(3-Chloro-4-hydroxy-5-methylphenyl)ethanone and its analogs have been synthesized and characterized in various studies. For instance, Khan et al. (2003) identified a new compound from the stem bark of Lamprothamnus zanguebaricus, similar in structure to the subject compound, which was established through spectroscopic methods (Khan, Rutaihwa, & Mhehe, 2003). Additionally, Sherekar et al. (2022) synthesized a chloro-hydroxynaphthalene-derived compound, highlighting the versatile chemical synthesis routes for related compounds (Sherekar, Padole, & Kakade, 2022).

Biological and Pharmacological Properties

Several studies have explored the biological and pharmacological properties of compounds structurally similar to this compound. For example, Akamanchi et al. (1999) found that certain derivatives, including 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone, exhibited significant platelet aggregation inhibitory activity (Akamanchi, Padmawar, Thatte, Rege, & Dahanukar, 1999). Similarly, Satya et al. (2022) conducted a study on the antimicrobial properties of Ethanone 1-(2-hydroxy-5-methyl phenyl), showing its potential in combating Staphylococcus aureus (Satya, S. B. V., & Aiswariya, 2022).

Analytical and Crystallographic Studies

Crystallographic and analytical studies have been conducted on compounds related to this compound. For example, Hauteville et al. (1999) investigated the crystallography of 1-(2,4,6-trihydroxy-3-methylphenyl)ethanone, providing insights into the structural aspects of such compounds (Hauteville, Stomberg, & Duclos, 1999). Additionally, Majumdar (2016) conducted a comprehensive theoretical and experimental survey on the crystal structure of a compound similar to the subject compound, using DFT computational methods (Majumdar, 2016).

Eigenschaften

IUPAC Name |

1-(3-chloro-4-hydroxy-5-methylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-5-3-7(6(2)11)4-8(10)9(5)12/h3-4,12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKKDDJIRZNSMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)Cl)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}acetamide hydrochloride](/img/structure/B2503700.png)

![15-Methyltetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B2503702.png)

![4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2503711.png)

![(3-Methoxy-2-methylindazol-6-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2503712.png)

![4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2503716.png)

![Methyl 3-{[4'-(aminocarbonyl)-1,4'-bipiperidin-1'-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2503717.png)

![3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2503719.png)

![3-Bromo-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide](/img/structure/B2503723.png)